molecular formula C9H9N5O2S B5544779 4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Cat. No.: B5544779
M. Wt: 251.27 g/mol
InChI Key: DCLUXEMUZYQZQE-UHFFFAOYSA-N
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Description

4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a thioketone group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in absolute ethanol under reflux conditions . The resulting product is then purified and characterized using various spectroscopic techniques such as NMR, IR, and MS.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The nitrophenyl group is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-1-[(4-NITROPHENYL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-amino-2-[(4-nitrophenyl)methyl]-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S/c10-12-6-11-13(9(12)17)5-7-1-3-8(4-2-7)14(15)16/h1-4,6H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLUXEMUZYQZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=S)N(C=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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